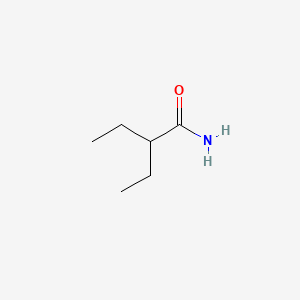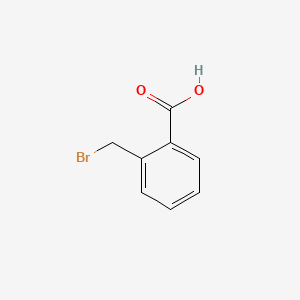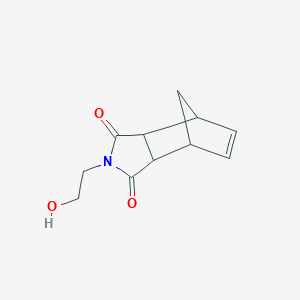
2-Ethylbutanamide
概要
説明
2-Ethylbutanamide, also known as 2-EBA or 2-ethyl-N-butanamide, is a synthetic organic compound. It is a colorless and volatile liquid with a faint odor. It is a member of the class of amides known as acyclic amides and is a derivative of butanamide. 2-EBA has a wide range of applications in the field of organic synthesis and has been used in the synthesis of a variety of chemical compounds.
科学的研究の応用
Toxicity Studies
- Subchronic Toxicity Study in Rats : A 13-week subchronic toxicity study of 2-Ethylbutanal (a related compound) was conducted in F344 rats, focusing on oral toxicity and effects on body weight, hematology, serum biochemistry, and organ weights. This study offers insights into the potential toxicological profile of 2-Ethylbutanamide-like compounds (Matsushita et al., 2018).
Pharmacological Applications
Ethosuximide Research : Ethosuximide, a compound structurally similar to this compound, has been extensively studied for its application in treating 'petit mal' seizures. It's valuable for understanding the pharmacological effects of related compounds in the treatment of absence epilepsy (Gören & Onat, 2007).
Antitubercular Drug Development : Research on compounds like this compound, such as the development of SQ109 from a combinatorial library of 1,2-ethylenediamines, shows potential for new antitubercular drugs. These studies highlight how structural analogs of this compound could contribute to the development of novel therapeutics (Protopopova et al., 2005).
Optic Nerve Protection Research : Investigations into the protective potential of certain extracts against drug-induced optic nerve damage, such as from ethambutol, can provide insights into the neuroprotective applications of related compounds (Elna et al., 2017).
Safety and Hazards
作用機序
Target of Action
2-Ethylbutanamide, like other amides, primarily targets the water molecules in the body. The compound interacts with water during a process known as hydrolysis .
Mode of Action
The interaction of this compound with its target involves a reaction with water, technically known as hydrolysis . This process occurs when this compound is exposed to dilute acids such as dilute hydrochloric acid, acting as a catalyst for the reaction between the amide and water . The alkaline hydrolysis of amides involves a reaction with hydroxide ions, but the result is similar enough that it is still classed as hydrolysis .
Biochemical Pathways
The hydrolysis of this compound can be considered part of the catabolic pathways in the body. Catabolism involves the breakdown of larger molecules into smaller ones. In the case of this compound, the compound is broken down into smaller molecules through hydrolysis .
Pharmacokinetics
The pharmacokinetics of this compound, like other amides, involves the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) . The compound is absorbed into the body, distributed to various tissues, metabolized primarily through hydrolysis, and the resulting smaller molecules are excreted from the body .
Result of Action
The hydrolysis of this compound results in the formation of smaller molecules. For instance, if this compound is heated with a dilute acid such as dilute hydrochloric acid, the final solution would contain the resulting smaller molecules . If this compound is heated with sodium hydroxide solution, ammonia gas is given off and you are left with a solution containing sodium ethanoate .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and dilute acids, which facilitate its hydrolysis . The temperature can also influence the rate of this reaction, with higher temperatures typically increasing the rate of hydrolysis .
生化学分析
Biochemical Properties
2-Ethylbutanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to its subsequent oxidation. This interaction is crucial for the metabolism of this compound and its conversion into more water-soluble metabolites .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in gene expression and cellular metabolism. Additionally, it has been shown to impact cellular functions such as proliferation and apoptosis, thereby influencing overall cell health and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to changes in gene expression and metabolic pathways. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to this compound has been shown to result in sustained alterations in cellular function, including changes in gene expression and metabolic activity. These effects are consistent across both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on overall health and cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound undergoes oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites. These metabolic processes are essential for the detoxification and excretion of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport through the bloodstream. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to its site of action. The subcellular distribution of this compound is crucial for its biochemical activity and overall function .
特性
IUPAC Name |
2-ethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMWYGBLHQEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284559 | |
| Record name | 2-Ethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1114-38-1 | |
| Record name | Butanamide, 2-ethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYLBUTYRAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethylbutanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8N3AT6U7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)

